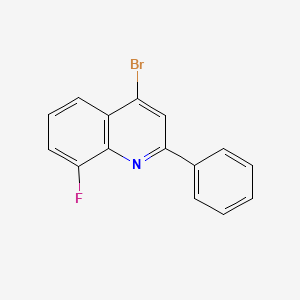

4-Bromo-8-fluoro-2-phenylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1189105-89-2 |

|---|---|

Molecular Formula |

C15H9BrFN |

Molecular Weight |

302.14 g/mol |

IUPAC Name |

4-bromo-8-fluoro-2-phenylquinoline |

InChI |

InChI=1S/C15H9BrFN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H |

InChI Key |

IWEVVKWWJQKGDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3F)C(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 8 Fluoro 2 Phenylquinoline and Analogous Scaffolds

Strategies for Constructing the Quinoline (B57606) Core

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science. Several named reactions and modern synthetic strategies have been developed for its construction. The following sections detail methods pertinent to the synthesis of 2-phenylquinoline (B181262) derivatives.

The Doebner reaction, a variation of the Doebner-von Miller reaction, traditionally involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgnih.govcambridge.orgiipseries.org In the context of synthesizing 2-phenylquinoline scaffolds, the reaction would utilize aniline, benzaldehyde (B42025), and pyruvic acid.

The reaction typically proceeds by the initial formation of a Schiff base from the aniline and benzaldehyde, followed by the addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation steps lead to the formation of the 2-phenylquinoline-4-carboxylic acid. wikipedia.orgcambridge.org While this method does not directly yield 2-phenylquinoline, the resulting carboxylic acid can be decarboxylated in a subsequent step to afford the desired 2-phenylquinoline core.

Several modifications to the classical Doebner reaction aim to improve yields and reaction conditions. For instance, the use of Lewis acid catalysts such as iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3] has been shown to effectively promote the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde with good yields and shorter reaction times. scientific.net

Table 1: Examples of Doebner Reaction Conditions for 2-Phenylquinoline-4-carboxylic Acid Synthesis

| Aniline Derivative | Aldehyde Derivative | Acid | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Aniline | Benzaldehyde | Pyruvic Acid | Fe(OTf)3 (15 mol%) | None | 3 h | 2-phenylquinoline-4-carboxylic acid | Good |

Data synthesized from research findings. scientific.net

The Friedländer synthesis is a widely used method for quinoline synthesis that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). researchgate.net To synthesize a 2-phenylquinoline, a 2-aminoaryl ketone with a phenyl group at the carbonyl carbon could be reacted with a suitable methylene-containing compound. Alternatively, and more commonly, a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) can be reacted with acetophenone (B1666503).

The reaction is typically catalyzed by either an acid or a base. researchgate.net The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. A variety of catalysts have been employed to improve the efficiency and mildness of the Friedländer synthesis, including traditional acids and bases, as well as Lewis acids and solid-supported catalysts. researchgate.net

Table 2: Catalysts and Conditions for Friedländer Synthesis of Quinolines

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions |

| 2-Aminoacetophenone | Acetylacetone | Hf-based MOF | - | 80 °C, 3 h |

| 2-Aminoarylketones | β-Keto esters | Montmorillonite K-10 | Ethanol | Reflux |

Data synthesized from research findings. researchgate.net

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. It is an aza-Diels-Alder reaction involving an aniline, an aldehyde (like benzaldehyde), and an activated alkene. iipseries.org The reaction proceeds through the in situ formation of an imine from the aniline and aldehyde, which then acts as the azadiene in a [4+2] cycloaddition with the alkene.

For the synthesis of 2-phenylquinoline derivatives, aniline and benzaldehyde are common starting materials to form the N-phenyl-1-phenylmethanimine intermediate. Subsequent reaction with an appropriate dienophile, followed by oxidation of the resulting tetrahydroquinoline, yields the 2-phenylquinoline scaffold. iipseries.org

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a one-pot process. nih.gov Several MCRs have been developed for the synthesis of 2-phenylquinoline derivatives.

One such example is a three-component reaction involving an aniline, an aromatic aldehyde (benzaldehyde), and an enolizable ketone or an alkyne. These reactions can be catalyzed by various Lewis or Brønsted acids. The versatility of MCRs allows for the rapid generation of a library of substituted quinolines by simply varying the starting components.

Regioselective Halogenation Strategies

Once the 2-phenylquinoline or a suitably substituted analog like 8-fluoro-2-phenylquinoline is synthesized, the next critical step is the introduction of a bromine atom specifically at the C4 position.

Direct electrophilic bromination of the quinoline ring often leads to a mixture of products, with substitution occurring at various positions on both the benzene (B151609) and pyridine (B92270) rings. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline can lead to substitution at the C3, C6, and C8 positions, along with aromatization to the quinoline. researchgate.net This suggests that direct bromination of 8-fluoro-2-phenylquinoline may not be selective for the C4 position.

A more effective strategy for achieving regioselective C4-bromination often involves a multi-step approach. One common method is the conversion of a 4-hydroxyquinoline (B1666331) derivative to the corresponding 4-bromoquinoline (B50189). The 4-hydroxyquinoline can be synthesized through various methods, and subsequent treatment with a brominating agent such as phosphorus tribromide (PBr3) or phosphorus oxybromide (POBr3) can effectively replace the hydroxyl group with a bromine atom.

Another approach involves the synthesis of a quinoline derivative from a pre-functionalized aniline. For example, a substituted or unsubstituted 4-bromo-2-fluoroquinoline can be prepared from a 2-alkynyl aniline compound and tribromofluoromethane in the presence of an amine base and light irradiation. google.com

The use of N-Bromosuccinimide (NBS) is a common method for bromination. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comorganic-chemistry.org In electron-rich aromatic systems, NBS can be used for electrophilic bromination, and the regioselectivity can sometimes be controlled by the solvent and reaction conditions. wikipedia.orgnih.gov However, for an electron-deficient system like a quinoline, direct C4-bromination with NBS might be challenging and could lead to a mixture of isomers.

Table 3: Reagents for Bromination

| Reagent | Application |

| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, bromination of electron-rich aromatics. wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comorganic-chemistry.org |

| Phosphorus tribromide (PBr3) | Conversion of 4-hydroxyquinolines to 4-bromoquinolines. |

| Tribromofluoromethane | Used with 2-alkynyl anilines for the synthesis of 4-bromo-2-fluoroquinolines. google.com |

This table summarizes common brominating agents and their applications in organic synthesis.

Introduction of Bromine at the C4 Position

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic systems, including quinolines. The reaction typically involves the treatment of the substrate with a bromine source in the presence of a catalyst. For quinoline and its derivatives, direct bromination often leads to substitution on the benzene ring portion of the molecule, particularly at the C5 and C8 positions. rsc.org

The mechanism involves the generation of a highly electrophilic bromine species, which then attacks the electron-rich quinoline ring. A two-step mechanism is proposed, starting with the slow, rate-determining step where the electrophile forms a sigma-bond with the benzene ring, creating a positively charged arenium intermediate. libretexts.org This intermediate is stabilized by resonance. In the subsequent fast step, a proton is removed from the intermediate, restoring aromaticity and yielding the substituted product. libretexts.org

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. For instance, the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline with bromine in acetic acid results in the formation of a 6,8-dibromo derivative. researchgate.net However, achieving selective bromination at the C4 position often requires more specialized strategies or starting materials where other positions are blocked or deactivated.

| Reagent | Conditions | Product(s) |

| Br₂ | Acetic Acid | 6,8-dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline |

| NBS / Silica Gel | Varies | Regioselective bromination |

| Br₂ / Catalyst (e.g., FeBr₃) | Varies | Various bromoquinolines |

Electrochemical Bromination Protocols

Electrochemical methods offer a green and mild alternative for halogenation reactions, avoiding the need for harsh chemical oxidants. These protocols utilize an electric current to generate the halogenating species in situ. An effective method for the C3–H halogenation of quinoline-4(1H)-ones has been developed using potassium halides as both the halogenating agent and the electrolyte in an undivided cell. acs.org

In a similar vein, a copper-catalyzed electrochemical bromination has been developed for the C5 position of 8-aminoquinoline amides, using ammonium bromide (NH₄Br) as the bromine source. nih.gov This reaction proceeds under mild conditions with electricity acting as a green oxidant, producing ammonia and hydrogen gas as byproducts. nih.gov While these methods demonstrate the feasibility of electrochemical bromination on the quinoline scaffold, their application for selective C4 bromination would depend on the specific substrate and directing group effects.

| Method | Halogen Source | Key Features |

| Anodic Oxidation | Potassium Halides | Effective for C3-H halogenation of quinolin-4(1H)-ones. acs.org |

| Copper-Catalyzed Electrolysis | NH₄Br | Selective C5 bromination of 8-aminoquinoline amides; green oxidant. nih.gov |

Halogenation via Arylmethyl Azides and Related Precursors

The synthesis of halogenated quinolines can also be achieved through cyclization reactions of appropriately substituted precursors. One such method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This strategy allows for the selective synthesis of either 4-bromoisoquinolines or 4-bromoisoquinolones depending on the reaction conditions. researchgate.net

Specifically, the synthesis of 4-bromoisoquinolines is achieved using a catalytic system of PdBr₂/CuBr₂/LiBr in acetonitrile. researchgate.net This methodology introduces a bromine atom at the C4 position during the cyclization process, making it an attractive route for constructing the halogenated heterocyclic core in a single, efficient step. The reaction is sensitive to the electronic nature of substituents on the precursors, with electron-withdrawing groups on the aromatic ring connected to the alkyne favoring the desired reaction. researchgate.net

Tribromofluoromethane-Mediated Halogenation

A specific method for preparing 4-bromo-2-fluoroquinoline compounds utilizes tribromofluoromethane (CBr₃F) as a key reagent. This process involves the reaction of tribromofluoromethane with a substituted or unsubstituted 2-alkynyl aniline compound. google.com The reaction is conducted in the presence of an amine-based solution and a solvent, under light irradiation, to yield the 4-bromo-2-fluoroquinoline product. google.com This innovative approach allows for the simultaneous introduction of both a bromine atom at the C4 position and a fluorine atom at the C2 position, providing a direct route to di-halogenated quinoline scaffolds.

Introduction of Fluorine at the C8 Position

The installation of a fluorine atom at the C8 position of the quinoline ring is a critical step in the synthesis of the target compound. This can be accomplished either by direct fluorination of a pre-formed quinoline ring or by constructing the quinoline scaffold from a precursor that already contains the fluorine atom.

Directed Fluorination Techniques

Direct C-H fluorination is a powerful tool for synthesizing fluorinated aromatic compounds, though it presents challenges due to the high reactivity of fluorinating agents and the strength of C-H bonds. rwth-aachen.de For quinolines, achieving regioselectivity can be difficult. The use of a directing group is a common strategy to control the position of fluorination. For instance, the N-oxide moiety on the quinoline ring can be used as a directing group to achieve C8-selective functionalization. researchgate.netrsc.org While direct C8-fluorination using this approach is not explicitly detailed in the provided sources, the principle of using a directing group to functionalize the C8 position is well-established. Research has shown that C8-fluorinated quinoline substrates can be unreactive in certain photocycloaddition reactions, which aligns with density functional theory (DFT) calculations indicating diradical generation sites at this position. acs.orgacs.org

Synthesis via Fluorinated Anilines and Precursors

A highly effective and common strategy for preparing 8-fluoroquinolines is to build the quinoline ring from precursors that already contain the fluorine atom at the desired position. The use of fluorinated anilines is a cornerstone of this approach. researchgate.net For the synthesis of 8-fluoroquinolines, a 2-fluoroaniline derivative would serve as the starting material.

Classic quinoline synthesis reactions can be adapted for this purpose. For example, the Skraup cyclization can be used to transform fluorinated anilines into the corresponding fluoroquinolines. researchgate.net This involves reacting the fluorinated aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. Similarly, other cyclization strategies using three-carbon reagents can be employed. The reaction of a fluorinated aniline with ethyl 2-methylacetoacetate can lead to the formation of an enamine, which then cyclizes to form an 8-fluoro-4-hydroxyquinoline derivative. researchgate.net This general approach offers a reliable and regioselective route to 8-fluoroquinoline (B1294397) scaffolds, upon which further modifications, such as bromination at the C4 position, can be performed. The synthesis of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related heterocyclic system, also starts from a fluorinated aniline precursor, highlighting the utility of this synthetic strategy. nih.gov

Orthogonal Halogenation Strategies for Polyhalogenated Quinolines

The synthesis of polyhalogenated quinolines, particularly those containing different halogens like fluorine and bromine, necessitates orthogonal halogenation strategies. This approach allows for the selective introduction of one halogen atom without disturbing another pre-existing halogen. The distinct electronic properties of the quinoline ring—an electron-rich benzene ring fused to an electron-deficient pyridine ring—govern the regioselectivity of electrophilic halogenation.

For a substrate like 8-fluoro-2-phenylquinoline, the introduction of a bromine atom specifically at the C4 position presents a synthetic challenge. Direct electrophilic bromination of the quinoline core typically favors positions on the benzenoid ring (C5 and C7), which are activated towards electrophilic attack. Halogenation on the pyridinic ring is generally more difficult.

However, regioselective bromination at C4 can be achieved through specific strategies. One common method involves the use of N-bromosuccinimide (NBS), a reagent widely employed for electrophilic and radical bromination reactions. rsc.orgmissouri.edumasterorganicchemistry.com While NBS can participate in various reaction pathways, its use in electrophilic aromatic substitution on activated or specific heterocyclic systems is well-documented. missouri.edunih.gov For a substrate like 8-fluoro-2-phenylquinoline, the C4 position is part of the electron-poor pyridine ring. To facilitate electrophilic attack at this site, activation of the substrate or specific catalytic conditions may be required. The reaction likely proceeds via an electrophilic substitution mechanism where the precise conditions (solvent, temperature, and catalyst) are critical for controlling the regioselectivity over other possible positions. The presence of the C8-fluoro and C2-phenyl groups electronically influences the quinoline system, but achieving high selectivity for the C4 position often remains a challenge that must be addressed through careful optimization of reaction conditions.

Table 1: Comparison of Brominating Agents for Heterocycles

| Reagent | Type of Bromination | Common Substrates | Selectivity Factors |

|---|---|---|---|

| Molecular Bromine (Br₂) | Electrophilic | Activated aromatics, alkenes | Lewis acid catalyst, solvent polarity |

| N-Bromosuccinimide (NBS) | Radical, Electrophilic | Allylic/benzylic positions, electron-rich heterocycles | Radical initiator (for radical path), solvent |

Installation of the 2-Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for this purpose due to the stability and low toxicity of boronic acids. libretexts.orgorganic-chemistry.org

A plausible strategy for synthesizing the target compound involves the selective arylation of a dihalogenated quinoline precursor, such as 2,4-dichloro-8-fluoroquinoline. Research on analogous dihalopyrimidines and dihalobenzoates has shown that selective cross-coupling at the C2 position is achievable. ias.ac.innih.gov The higher reactivity of a halogen at the C2 position compared to one at C4 is often exploited. This differential reactivity can be controlled by the choice of the palladium catalyst, ligands, and reaction conditions. For instance, bulky phosphine (B1218219) ligands can modulate the reactivity at the palladium center to favor coupling at the more accessible C2 position.

The general catalytic cycle for a Suzuki coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on Heterocyclic Halides

| Component | Example | Role in Reaction |

|---|---|---|

| Substrate | 2-Chloro-8-fluoroquinoline | Electrophilic partner |

| Coupling Partner | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and catalyst |

Direct C-H arylation represents a more atom-economical alternative to cross-coupling reactions, as it avoids the need to pre-functionalize the C2 position with a halogen. researchgate.net In this approach, a C-H bond at the C2 position of the quinoline ring is directly coupled with an aryl partner.

For quinolines, the C2 position is inherently activated towards C-H functionalization due to the adjacent nitrogen atom. Palladium-catalyzed protocols have been developed for the C2-selective arylation of quinolines and their N-oxides. researchgate.netnih.gov These reactions typically proceed via a concerted metalation-deprotonation or an electrophilic aromatic substitution-type pathway involving a high-valent palladium species. A common approach uses an arylating agent like a diaryliodonium salt or an arylboronic acid in the presence of a palladium catalyst and an oxidant. This method offers a streamlined route to 2-arylquinolines, although optimizing regioselectivity and preventing side reactions can be challenging.

Sequential and Convergent Synthesis Strategies for 4-Bromo-8-fluoro-2-phenylquinoline

The assembly of the target molecule can be approached through either a linear, step-by-step functionalization of a quinoline core or a convergent approach where substituted precursors are combined in a single key step.

A logical sequential synthesis would involve the strategic introduction of each substituent in an order that leverages their electronic and directing effects. A plausible multi-step sequence is outlined below:

Preparation of a Dihaloquinoline Intermediate: Starting from an appropriate aniline, a 2,4-dichloro-8-fluoroquinoline intermediate could be synthesized via established cyclization methods followed by chlorination.

Selective C2-Arylation: The intermediate would then undergo a selective Suzuki-Miyaura coupling with phenylboronic acid. As discussed, the C2-chloro group is generally more reactive than the C4-chloro group, allowing for the selective installation of the phenyl moiety at C2, yielding 4-chloro-8-fluoro-2-phenylquinoline. ias.ac.innih.gov

Final C4-Bromination: The final step would be the conversion of the C4-chloro group to a C4-bromo group. This could be achieved via a halogen exchange reaction or, more likely, by first converting the 4-chloroquinoline to a 4-quinolone via hydrolysis, followed by treatment with a brominating agent like POBr₃ or PBr₅ to install the bromine atom. Alternatively, direct bromination of a 2-phenyl-8-fluoroquinoline intermediate at the C4 position using a reagent like NBS would be the most direct, albeit potentially challenging, final step.

This stepwise approach allows for purification and characterization at each stage, providing clear control over the construction of the molecule.

Convergent, one-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. bohrium.comresearchgate.net The Friedländer synthesis is a classic and powerful one-pot method for constructing the quinoline scaffold. organicreactions.orgwikipedia.orgalfa-chemistry.com

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis. alfa-chemistry.comjk-sci.com To apply this to the synthesis of this compound, one could envision a convergent strategy:

Reactant A: A 2-amino-3-fluorobenzophenone derivative. This precursor contains the necessary C8-fluorine and C2-phenyl substituents.

Reactant B: A ketone with an α-methylene group that can introduce the C4-bromo substituent, such as a β-keto ester that is subsequently converted, or more directly, a bromo-substituted carbonyl compound like ω-bromoacetophenone, although the reactivity would need careful management.

The condensation of these two fragments would directly form the fully substituted quinoline ring in a single cyclization step. Such a strategy is highly efficient, though it relies on the availability of the appropriately substituted starting materials and requires careful optimization to ensure the desired cyclization occurs cleanly. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| 1,3-Dibromo-5,5-dimethylhydantoin |

| 2,4-dichloro-8-fluoroquinoline |

| Phenylboronic acid |

| 4-chloro-8-fluoro-2-phenylquinoline |

| 2-amino-3-fluorobenzophenone |

| ω-bromoacetophenone |

| POBr₃ |

Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinoline scaffolds, including functionalized derivatives like this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, promoting more sustainable and environmentally benign chemical processes. Key areas of focus in the green synthesis of quinolines include the development of metal-free synthetic routes, the application of electrochemical methods, and the design of sustainable and reusable catalysts.

Metal-Free Synthetic Routes

Traditional quinoline syntheses often rely on transition-metal catalysts, which can be toxic, expensive, and leave residual metal impurities in the final product. nih.govacs.org Consequently, the development of metal-free synthetic methodologies is a significant goal in green chemistry. These approaches offer a milder and more environmentally friendly way to construct the quinoline core. nih.govacs.org

One notable metal-free strategy involves the functionalization of C(sp³)–H bonds and a tandem cyclization reaction. For instance, a method has been developed for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines using iodine as a catalyst, thus avoiding the need for transition metals. nih.govacs.org This approach is advantageous due to its good functional group tolerance and potential for scaled-up synthesis. nih.govacs.org Another metal-free approach utilizes ionic liquids as the reaction medium for the synthesis of substituted quinolines from anilines and phenylacetaldehydes. semanticscholar.org This method is lauded for its environmentally friendly and recyclable reaction media, leading to high yields and shorter reaction times. semanticscholar.org

Furthermore, direct conversion of β-O-4 model compounds, which are components of lignin, into functionalized quinolines has been achieved through a one-pot cascade reaction without transition metals. nih.govresearchgate.net This process involves the selective cleavage of C-O bonds, dehydrogenation, aldol condensation, and C-N bond formation to construct the heterocyclic ring. nih.govresearchgate.net

Table 1: Comparison of Metal-Free Synthetic Routes for Quinolines

| Method | Starting Materials | Catalyst/Medium | Key Features |

| C(sp³)–H Functionalization | 2-methylquinolines and 2-styrylanilines | Iodine | Avoids transition metals, good functional group tolerance. nih.govacs.org |

| Ionic Liquid-Mediated Synthesis | Anilines and phenylacetaldehydes | Imidazolium cation-based ionic liquids | Metal-free, recyclable medium, high yields. semanticscholar.org |

| Lignin Model Conversion | β-O-4 model compounds | One-pot cascade reaction | Utilizes renewable resources, transition-metal-free. nih.govresearchgate.net |

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and sustainable tool for the construction of N-heterocycles, including quinolines. nih.govresearchgate.netbohrium.com This method utilizes electricity as a "reagent" to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thereby reducing waste. researchgate.net Electrosynthesis can generate highly reactive species under mild conditions, enabling transformations that might be challenging to achieve through conventional methods. researchgate.net

For the synthesis of quinoline analogues, electrochemical methods can be applied to intramolecular C-H amination reactions, which are pivotal for forming the heterocyclic ring. nih.gov These reactions can be performed under metal-free conditions, further enhancing their green credentials. nih.gov For example, an electrochemical strategy has been developed for the synthesis of 1H-indazoles, a related N-heterocycle, in an undivided cell with platinum electrodes, showcasing the potential for clean synthesis. nih.gov

An oxidative [4 + 2] annulation method has been reported for the synthesis of tetrahydroquinolines through an electrochemical process involving tertiary anilines and alkenes. rsc.org This reaction proceeds without the need for metal catalysts or external oxidizing agents. rsc.org The ability to perform these syntheses at room temperature and normal pressure contributes to their energy efficiency and safety. researchgate.net

Table 2: Key Features of Electrochemical Synthesis of N-Heterocycles

| Feature | Description |

| Green Reagent | Electricity is used as the primary driving force, minimizing chemical reagent waste. researchgate.net |

| Mild Conditions | Reactions are often carried out at room temperature and atmospheric pressure. researchgate.net |

| Metal-Free Options | Many electrochemical syntheses can be performed without transition-metal catalysts. nih.gov |

| High Atom Economy | By avoiding stoichiometric oxidants/reductants, atom economy is generally high. researchgate.net |

Catalyst Design for Sustainable Synthesis

The design of efficient and recyclable catalysts is a cornerstone of green chemistry, and this is particularly relevant to quinoline synthesis. nih.govrsc.orgrsc.org Sustainable catalysts aim to improve reaction rates and selectivity while minimizing waste and allowing for easy separation and reuse.

Heterogeneous catalysts are particularly attractive for sustainable synthesis because they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. nih.govrsc.orgrsc.org For instance, a metal-free heterogeneous catalyst based on Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄) has been developed for the Friedländer synthesis of quinolines. nih.gov This catalyst demonstrates high surface acidity and can be reused multiple times without significant loss of activity. nih.gov

Nanocatalysts also offer a promising avenue for the green synthesis of quinolines due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. acs.orgnih.gov Various nanocatalysts, including those based on iron, copper, and zinc, have been employed in one-pot protocols for quinoline synthesis, often under solvent-free conditions or in environmentally benign solvents like water or ethanol. acs.orgnih.gov

The development of catalysts that can operate under milder reaction conditions and utilize greener solvents is also a key aspect of sustainable design. rsc.org For example, a hierarchical palladium on nickel foam-based catalyst has been used for the selective hydrogenation of quinolines in green solvents like ethanol and water mixtures. rsc.org This system features very low palladium loadings and is highly reusable. rsc.org

Table 3: Examples of Sustainable Catalysts for Quinoline Synthesis

| Catalyst Type | Example | Key Advantages |

| Metal-Free Heterogeneous | Brønsted acid functionalized g-C₃N₄ | Recyclable, high surface acidity, operates under mild conditions. nih.gov |

| Nanocatalysts | Fe₃O₄, CuO, ZnO nanoparticles | High catalytic activity, can be used in solvent-free conditions. acs.orgnih.gov |

| Supported Metal Catalysts | Palladium on nickel foam | Low metal loading, high reusability, use of green solvents. rsc.org |

Reactivity and Derivatization Pathways of 4 Bromo 8 Fluoro 2 Phenylquinoline

Transformations Involving the C4-Bromine Atom

The bromine atom at the C4 position of the quinoline (B57606) ring is the primary site of reactivity, enabling a range of functionalization reactions. Its susceptibility to palladium-catalyzed cross-coupling, nucleophilic attack, and metal-halogen exchange makes it a versatile handle for introducing diverse structural motifs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Bromo-8-fluoro-2-phenylquinoline, these reactions allow for the introduction of various substituents at the C4 position.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction facilitates the introduction of additional aryl or heteroaryl groups at the C4 position. The general reaction scheme involves the coupling of the bromoquinoline with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.

Detailed research findings on the Suzuki-Miyaura coupling of analogous bromo-substituted heterocycles suggest that the choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. For instance, catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed, often in combination with bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvent mixtures such as toluene/water or dioxane/water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles No specific data was found for this compound. The following table is based on general procedures for similar substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | N/A |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | N/A |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 110 | N/A |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl moieties onto the this compound core. The process typically involves a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine.

The alkynylated products of this compound can serve as versatile intermediates for further transformations, including cyclization reactions or as building blocks for more complex molecular architectures. The reaction conditions are generally mild and tolerant of various functional groups.

Table 2: Typical Conditions for Sonogashira Coupling of Bromo-Heterocycles No specific data was found for this compound. The following table is based on general procedures for similar substrates.

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | rt | N/A |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | PPh₃ (2), CuI (3) | i-Pr₂NH | DMF | 80 | N/A |

| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N/DMF | 60 | N/A |

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to 4-amino-substituted-8-fluoro-2-phenylquinolines, which are of significant interest in medicinal chemistry. The reaction requires a palladium catalyst and a suitable phosphine (B1218219) ligand, along with a strong base.

The choice of ligand is critical in Buchwald-Hartwig amination and is often tailored to the specific amine and aryl halide substrates. Ligands such as BINAP, XPhos, and SPhos have proven effective in promoting the amination of various bromo-substituted heterocycles.

Table 3: General Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles No specific data was found for this compound. The following table is based on general procedures for similar substrates.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | N/A |

| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | N/A |

| 3 | Benzylamine | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ | t-BuOH | 90 | N/A |

Nucleophilic Displacement Reactions

While palladium-catalyzed reactions are highly effective, direct nucleophilic displacement of the C4-bromine atom can also be a viable pathway under certain conditions. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. However, such reactions often require harsh conditions, such as high temperatures or the use of highly reactive nucleophiles.

Common nucleophiles that could potentially displace the bromine include alkoxides, thiolates, and certain amines. The success of these reactions is highly dependent on the specific nucleophile and the reaction conditions employed.

Metal-Halogen Exchange Reactions

Metal-halogen exchange offers an alternative route to functionalize the C4 position of this compound. This reaction typically involves treating the bromo-compound with a strong organometallic base, such as an organolithium reagent (e.g., n-BuLi or t-BuLi), at low temperatures. This process generates a highly reactive 4-lithio-8-fluoro-2-phenylquinoline intermediate.

This lithiated species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and silyl (B83357) groups. This two-step sequence provides access to derivatives that may not be readily accessible through other methods. However, careful control of the reaction conditions is necessary to avoid side reactions, such as deprotonation at other positions on the quinoline ring.

Reactivity of the C8-Fluorine Atom

The fluorine atom at the C8 position of the quinoline ring is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position is influenced by the electronic nature of the quinoline ring system.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The carbon-fluorine bond in aromatic systems is strong; however, the electron-withdrawing nature of the quinoline nitrogen and the presence of other substituents can activate the C8 position towards nucleophilic attack. In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the fluoride (B91410) leaving group.

The presence of an electron-withdrawing group ortho or para to the fluorine atom generally facilitates SNAr reactions. In the case of 8-fluoroquinolines, the nitrogen atom at position 1 acts as an activating group. Research on analogous fluoroquinolone systems has demonstrated that the C7- and C8-positions can be susceptible to nucleophilic substitution, particularly when activated by other electron-withdrawing groups. For instance, the presence of a nitro group at C8 has been shown to facilitate the substitution of a chlorine atom at C7. nih.gov While direct data on this compound is limited, it is anticipated that the C8-fluorine could be displaced by various nucleophiles under appropriate conditions.

Common nucleophiles used in SNAr reactions with fluoroquinolines include amines, alkoxides, and thiolates. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to facilitate the reaction.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Fluoroquinoline Analogs

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Amines | Primary or secondary amine, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), heat | 8-Aminoquinoline derivative | nih.gov |

| Alkoxides | Sodium alkoxide, corresponding alcohol, heat | 8-Alkoxyquinoline derivative | N/A |

| Thiolates | Sodium thiolate, polar aprotic solvent (e.g., DMF) | 8-Thioetherquinoline derivative | N/A |

Activation and Functionalization Strategies for Fluorine

The activation of C-F bonds is a significant area of research in organic chemistry due to the high bond energy. nih.gov Beyond standard SNAr reactions, transition metal-catalyzed processes can be employed to functionalize the C8-fluorine position. These methods often involve the oxidative addition of the C-F bond to a low-valent metal center.

Another approach to enhance the reactivity of the C8 position is the formation of the corresponding quinoline N-oxide. scbt.com The N-oxide group is a strong directing group and can activate the C8 position towards various transformations, including C-H activation and potentially facilitating the substitution of the fluorine atom.

Modifications of the 2-Phenyl Substituent

The 2-phenyl group offers another avenue for the derivatization of this compound, allowing for the extension of the molecule's structure and the modulation of its electronic properties.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring at the C2 position can undergo electrophilic aromatic substitution (EAS) reactions. The quinoline ring itself is generally deactivating towards electrophilic attack on the attached phenyl group due to the electron-withdrawing nature of the nitrogen atom. However, under appropriate conditions, functional groups can be introduced. The directing effect of the quinoline ring will favor substitution at the meta and para positions of the phenyl ring.

Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. nih.gov For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group. Halogenation can be performed with halogens in the presence of a Lewis acid catalyst.

Functionalization of the Phenyl Group for Extended Conjugation

Extending the π-conjugated system of 2-phenylquinolines is of interest for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). This can be achieved by introducing styryl or other conjugated groups to the 2-phenyl ring.

One common method for this is through a Heck or Suzuki coupling reaction if a halo-substituent is present on the phenyl ring. Alternatively, if a methyl group were present on the phenyl ring, it could be condensed with an aromatic aldehyde to form a styryl linkage. The synthesis of 2-styrylquinoline (B1231325) derivatives has been reported as a route to compounds with potential anticancer activity. nih.gov

Another powerful method for creating extended conjugated systems is the Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. If a halogen atom were introduced onto the 2-phenyl ring via electrophilic substitution, it could then serve as a handle for a Sonogashira coupling to introduce an alkyne, which could be further elaborated.

Functionalization of the Quinoline Nitrogen Atom (N1)

The nitrogen atom at position 1 of the quinoline ring is basic and nucleophilic, making it a reactive site for functionalization. nih.gov

Alkylation of the quinoline nitrogen is a common transformation, typically achieved by reacting the quinoline with an alkyl halide. This reaction leads to the formation of a quaternary quinolinium salt. The N-alkylated products can have significantly different biological activities and physical properties compared to the parent quinoline. The reaction is generally straightforward and proceeds under mild conditions.

Acylation of the nitrogen is also possible using acyl halides or anhydrides, leading to the formation of N-acylquinolinium salts. These are often more reactive than their N-alkyl counterparts and can be useful as intermediates in further synthetic transformations.

The formation of quinoline N-oxides by oxidation of the nitrogen atom with reagents like hydrogen peroxide or peracids is another important functionalization pathway. nih.gov As mentioned earlier, the N-oxide can act as a directing group to control the regioselectivity of subsequent reactions on the quinoline ring system. scbt.com

Table 2: Functionalization Reactions of the Quinoline Nitrogen

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide (e.g., CH3I) | N-Alkylquinolinium salt | |

| N-Acylation | Acyl halide (e.g., acetyl chloride) | N-Acylquinolinium salt | |

| N-Oxidation | Hydrogen peroxide or peracid | Quinoline N-oxide | nih.gov |

Reactivity at Other Positions of the Quinoline Core (C3, C5, C6, C7)

Beyond the nitrogen and the C4-bromo position, other carbon atoms on the quinoline scaffold of this compound are potential sites for functionalization.

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, including quinolines. nih.govnih.gov These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

For the quinoline core, C-H functionalization can be directed to various positions depending on the reaction conditions and the directing groups present. nih.gov In the context of this compound, the electronic properties of the existing substituents will influence the regioselectivity of C-H activation. The electron-withdrawing nature of the fluorine at C8 and the bromine at C4, coupled with the directing effect of the nitrogen atom, would likely influence the reactivity of the C-H bonds at C3, C5, C6, and C7. For instance, in some quinoline systems, functionalization is observed at the C3 position. nih.gov

The bromine atom at the C4 position of this compound is a key handle for introducing a wide variety of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are some of the most versatile and widely used methods in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the C4-bromo position with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly effective method for forming new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups at the C4 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the C4-bromo position with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org This method is invaluable for the synthesis of arylamines and has broad substrate scope. The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4-bromo position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method is a powerful tool for the synthesis of arylalkynes. The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The reactivity of aryl halides in these cross-coupling reactions generally follows the order I > Br > Cl, making the C4-bromo group an excellent substrate for these transformations. harvard.edu

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of the C4-Bromo Position

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 4-Aryl-8-fluoro-2-phenylquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)₂/X-Phos | KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 4-Amino-8-fluoro-2-phenylquinoline |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Toluene, THF | 4-Alkynyl-8-fluoro-2-phenylquinoline |

This table provides illustrative examples of common cross-coupling reactions and conditions that are expected to be applicable to this compound based on the known reactivity of aryl bromides.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 8 Fluoro 2 Phenylquinoline

Vibrational Spectroscopy

Vibrational spectroscopy explores the quantized vibrational states of a molecule. Both FTIR and Raman spectroscopy are powerful tools for identifying functional groups and providing a "fingerprint" of the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 4-Bromo-8-fluoro-2-phenylquinoline, characteristic absorption bands would be expected for the various structural components.

Key expected regions and their corresponding vibrational modes include:

Aromatic C-H Stretching: Typically observed in the range of 3100-3000 cm⁻¹. These bands arise from the C-H bonds on both the quinoline (B57606) and phenyl rings.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen double bond of the quinoline system are expected to appear in the 1650-1450 cm⁻¹ region. These are often strong and sharp peaks, characteristic of the heterocyclic aromatic system.

C-F Stretching: The carbon-fluorine bond vibration is expected to produce a strong absorption band, typically in the 1250-1000 cm⁻¹ region. Its exact position can be influenced by the electronic environment.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds occur in the 900-675 cm⁻¹ region, and their patterns can sometimes provide information about the substitution pattern on the aromatic rings.

Predicted FTIR Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 1620-1580 | Stretching | C=N (Quinoline) |

| 1600-1450 | Stretching | Aromatic C=C |

| 1250-1100 | Stretching | C-F |

| 850-750 | Bending (out-of-plane) | Aromatic C-H |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the aromatic rings are expected to be particularly Raman active. The C=C and C=N stretching vibrations would also be observable, providing confirmatory data to the FTIR spectrum. The C-Br bond, being highly polarizable, should also yield a distinct Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the protons on the quinoline core and the phenyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and bromine atoms. The protons on the quinoline ring are expected to appear at lower field (higher ppm) compared to those on the phenyl ring due to the deshielding effect of the heterocyclic system. The fluorine atom at position 8 would likely cause splitting of the signal for the proton at position 7 due to through-space or through-bond coupling (J-coupling).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-3 | ~8.0-8.2 | s | - |

| H-5 | ~7.8-8.0 | d | ~8-9 |

| H-6 | ~7.4-7.6 | t | ~7-8 |

| H-7 | ~7.6-7.8 | dd | ~8-9 (H-H), ~2-3 (H-F) |

| Phenyl H (ortho) | ~8.1-8.3 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms (N, F, Br) appearing at lower fields. The quinoline carbons are expected to have characteristic shifts, with C2, C4, and C8a being significantly deshielded. The C-F and C-Br carbons will also show characteristic shifts influenced by the halogen atoms. Furthermore, the carbon signals will exhibit coupling to the fluorine atom (C-F coupling), which can help in assigning the signals of the fluorinated ring.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (ppm) | C-F Coupling (J, Hz) |

|---|---|---|

| C-2 | ~155-158 | ~2-4 |

| C-3 | ~120-122 | ~1-2 |

| C-4 | ~130-133 | ~3-5 |

| C-4a | ~148-150 | ~2-3 |

| C-5 | ~128-130 | ~4-6 |

| C-6 | ~126-128 | ~1-2 |

| C-7 | ~124-126 | ~15-20 |

| C-8 | ~158-162 | ~240-260 (¹JCF) |

| C-8a | ~140-142 | ~10-15 |

| Phenyl C (ipso) | ~138-140 | - |

| Phenyl C (ortho) | ~128-130 | - |

| Phenyl C (meta) | ~129-131 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a multiplet due to coupling with nearby protons, particularly the proton at the 7-position. The precise chemical shift and coupling constants are valuable for confirming the fluorine's position on the quinoline ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in a molecule, providing detailed information about its chemical structure. For a molecule such as this compound, the following 2D NMR techniques would be essential for its structural elucidation:

Correlation Spectrometry (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the quinoline and phenyl rings of the target molecule, COSY would reveal the connectivity between adjacent protons, aiding in the assignment of signals within each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already determined proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the different structural fragments of the molecule, such as the link between the phenyl group and the quinoline core.

Without experimental data, a table of expected correlations cannot be generated.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₅H₉BrFN), the theoretical exact mass can be calculated. An experimental HRMS measurement would be expected to align closely with this theoretical value, confirming the elemental composition.

Theoretical Exact Mass Data for C₁₅H₉BrFN

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C₁₅¹H₉⁷⁹Br¹⁹F¹⁴N | 300.9953 |

This table represents theoretical values, not experimental findings.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating protonated molecules [M+H]⁺. For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated molecule, which would appear as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. A GC-MS analysis of a sample of this compound would be used to assess its purity. The gas chromatogram would ideally show a single major peak corresponding to the target compound. Any additional peaks could indicate the presence of volatile impurities, starting materials, or by-products from its synthesis. The mass spectrum of the main peak would provide further confirmation of the compound's identity.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the precise location of each atom in the crystal lattice. This would provide unambiguous confirmation of the molecular structure and information about bond lengths, bond angles, and intermolecular interactions in the solid state. No published crystal structure for this compound has been found.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would indicate its thermal stability and decomposition temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would reveal thermal transitions such as melting point, crystallization temperature, and any phase changes.

In the absence of experimental data, no specific thermal properties for this compound can be reported. For instance, the thermal analysis of a related compound, 2-(4-bromophenyl)-6-chloro-4-phenylquinoline, showed thermal stability up to 100°C with subsequent decomposition at higher temperatures. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides vital information about the decomposition temperature and the presence of any residual matter.

Detailed Research Findings:

Specific TGA data for this compound is not currently available in published research. However, studies on related fluorinated and substituted quinoline compounds suggest that the quinoline scaffold generally imparts significant thermal stability. For instance, research on 6-amino-4-(trifluoromethyl)quinolines has highlighted their high thermal stability. beilstein-archives.orgnih.gov It is anticipated that this compound would also exhibit high thermal stability, likely decomposing at a temperature well above 200 °C, a characteristic feature of many aromatic heterocyclic systems.

A hypothetical TGA curve for this compound would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which significant mass loss begins would define its decomposition temperature.

Interactive Data Table: Hypothetical TGA Data

Since no experimental data is available, the following table is for illustrative purposes to show how TGA data for this compound would be presented.

| Parameter | Expected Value |

| Onset of Decomposition (Tonset) | > 200 °C (estimated) |

| Temperature at Max Decomposition Rate (Tmax) | Data not available |

| Residual Mass at 600 °C | Data not available |

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential Thermal Analysis (DTA) is used to identify the temperatures at which physical and chemical changes occur in a substance upon heating. By comparing the temperature of the sample to that of a reference material, DTA can detect phase transitions such as melting, crystallization, and glass transitions.

Detailed Research Findings:

As with TGA, specific DTA data for this compound has not been reported in the available scientific literature. For a crystalline solid, a DTA thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The position and shape of this peak would provide information about the purity of the compound. Other thermal events, such as polymorphic transitions, could also be identified.

Interactive Data Table: Hypothetical DTA Data

The table below illustrates how DTA data for this compound would be structured if experimental results were accessible.

| Thermal Event | Temperature (°C) | Type of Transition |

| Melting Point (Tm) | Data not available | Endothermic |

| Other Phase Transitions | Data not available | - |

Electrochemical Characterization

Electrochemical characterization techniques are employed to study the redox properties of a molecule, providing insights into its electron transfer capabilities.

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a potent electrochemical technique used to investigate the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, CV can determine the redox potentials of a compound, shedding light on its electronic structure and reactivity.

Detailed Research Findings:

There is no specific cyclic voltammetry data available for this compound in the current body of scientific research. However, studies on the electrochemical properties of substituted quinolines indicate that the quinoline nucleus is electrochemically active. nih.gov The redox behavior is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of the electron-withdrawing bromine and fluorine atoms, along with the phenyl group, would be expected to modulate the electron density of the quinoline system and, consequently, its oxidation and reduction potentials.

A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced.

Interactive Data Table: Hypothetical Cyclic Voltammetry Data

This table is a template for how the electrochemical data for this compound would be presented if it were available.

| Process | Potential (V vs. reference electrode) | Character |

| Oxidation Potential (Epa) | Data not available | - |

| Reduction Potential (Epc) | Data not available | - |

Computational and Theoretical Investigations of 4 Bromo 8 Fluoro 2 Phenylquinoline

Reaction Mechanism Elucidation

Single Electron Transfer (SET) Mechanisms in Halogenation

The halogenation of quinolines can, under certain conditions, proceed through a radical pathway initiated by a single electron transfer. In the context of 4-Bromo-8-fluoro-2-phenylquinoline, a photocatalyzed halogenation could be a plausible scenario for a SET mechanism. In such a process, a photosensitizer, upon absorbing light, can reach an excited state with sufficient energy to act as either an electron donor or acceptor.

A hypothetical SET-initiated bromination at a position other than the existing bromine atom would likely involve the following steps:

Photoexcitation of a Catalyst: A suitable photocatalyst (PC) absorbs a photon, transitioning to an excited state (PC*).

Electron Transfer:

Oxidative Quenching Cycle: The excited photocatalyst could accept an electron from the quinoline (B57606) ring, which is relatively electron-rich, to form a quinoline radical cation and the reduced form of the photocatalyst.

Reductive Quenching Cycle: Alternatively, the excited photocatalyst could donate an electron to a bromine source (e.g., a brominating agent like N-bromosuccinimide), generating a bromide anion and a bromine radical.

Radical Propagation: The generated radical species (either the quinoline radical cation or a bromine radical) would then participate in the halogenation reaction. For instance, a bromine radical could add to the quinoline ring, followed by rearomatization to yield the poly-halogenated product.

The presence of the fluorine and bromine substituents on the quinoline ring would significantly influence the feasibility and regioselectivity of such a SET-driven halogenation. The electron-withdrawing nature of both halogens would make the initial electron transfer from the quinoline ring more challenging compared to unsubstituted quinoline. Computational methods like Density Functional Theory (DFT) could be employed to calculate the ionization potential and electron affinity of this compound to predict the thermodynamics of the SET process with various photocatalysts.

Structure-Reactivity and Structure-Property Relationships

Influence of Halogen Substituents on Reactivity

The reactivity of this compound is a direct consequence of the interplay between the electron-withdrawing inductive effects and the electron-donating mesomeric effects of the fluorine and bromine atoms, as well as their steric bulk.

Fluorine (at C8): Fluorine is the most electronegative element and exerts a strong -I (inductive) effect, withdrawing electron density from the quinoline ring and making it less susceptible to electrophilic attack. Its +M (mesomeric) effect is generally weaker than its inductive effect. The position at C8 places it on the benzene (B151609) ring portion of the quinoline scaffold.

Bromine (at C4): Bromine also has a -I effect, though weaker than fluorine's, and a +M effect. Its larger atomic size compared to fluorine also introduces steric hindrance around the C4 position, which is on the pyridine (B92270) ring.

Quantum chemical calculations on related halogenated quinoline derivatives have shown that such substitutions can significantly alter the molecule's reactivity. For instance, a lower energy band gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher chemical reactivity and lower stability. acs.org In the case of this compound, the combination of a strong electron-withdrawing group (F) and a moderately electron-withdrawing/sterically hindering group (Br) would likely result in a complex reactivity profile. DFT calculations could provide valuable insights into the electron distribution and the energies of the frontier molecular orbitals, helping to predict the most likely sites for nucleophilic or electrophilic attack.

| Property | Influence of Fluorine (C8) | Influence of Bromine (C4) |

| Inductive Effect | Strong electron-withdrawal (-I) | Moderate electron-withdrawal (-I) |

| Mesomeric Effect | Weak electron-donation (+M) | Moderate electron-donation (+M) |

| Steric Hindrance | Minimal | Significant |

| Predicted effect on Electrophilic Attack | Deactivation of the benzene ring | Deactivation of the pyridine ring |

| Predicted effect on Nucleophilic Attack | Activation of the benzene ring | Activation of the pyridine ring |

Stereochemical Considerations and Conformational Analysis

Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, can elucidate the preferred dihedral angle between the phenyl ring and the quinoline ring system. The presence of the C8-fluoro substituent could influence this conformation through steric and electronic interactions with the ortho-hydrogens of the phenyl ring. While a planar conformation might be favored to maximize π-conjugation, steric clashes could lead to a twisted arrangement being the global energy minimum.

For similar 2-phenylquinoline (B181262) systems, it has been observed that the planarity between the quinoline and phenyl rings can be crucial for certain biological activities. acs.org Understanding the rotational barrier and the population of different conformers at room temperature is therefore essential for structure-based drug design.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a powerful lens through which to examine the dynamic behavior and conformational landscape of this compound.

Force Field Calculations for Conformational Analysis

Force field calculations are a computationally efficient method for exploring the potential energy surface of a molecule and identifying its stable conformers. A suitable force field for this compound would need to accurately represent the interactions involving the halogen atoms, particularly the anisotropic nature of electron density around the bromine atom (the "sigma-hole").

Standard force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) can be used, but may require re-parameterization for polyhalogenated aromatic compounds to accurately model non-covalent interactions such as halogen bonding. arxiv.org The parameterization process typically involves fitting the force field parameters to high-level quantum mechanical calculations of interaction energies and molecular geometries.

A conformational search using a well-parameterized force field would yield the relative energies of different rotamers of the 2-phenyl group, providing a statistical distribution of the conformations the molecule is likely to adopt in different environments.

Molecular Dynamics Simulations (if applicable to material science)

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound over time, both in isolation and in condensed phases, which is particularly relevant for its potential application in material science. For instance, MD simulations could be used to study the aggregation behavior of this molecule in solution or the structure of its amorphous solid state.

In the context of material science, understanding the intermolecular interactions is key. The presence of both fluorine and bromine atoms allows for the possibility of halogen bonding, in addition to standard van der Waals and π-π stacking interactions. MD simulations, employing a force field that accurately describes these interactions, could reveal how these molecules pack together and what kind of ordered or disordered structures they form. Such information is vital for predicting material properties like crystallinity, solubility, and charge transport characteristics.

Recent studies on other halogenated quinolines have utilized MD simulations to understand their stability and interactions within biological systems, and similar methodologies could be applied to explore the material properties of this compound. acs.org

Harnessing the Potential of this compound in Scientific Advancement

The chemical compound this compound is emerging as a significant player in the fields of materials science and chemical synthesis. Its unique molecular structure, featuring a quinoline core functionalized with bromine, fluorine, and a phenyl group, provides a versatile platform for the development of novel materials and complex organic molecules. This article explores the diverse applications of this compound, highlighting its role as a foundational element in creating advanced materials with specialized electronic and optical properties.

Future Directions and Emerging Research Avenues for Halogenated Quinoline Derivatives

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives has been a subject of intense research for over a century. mdpi.com However, the development of novel, efficient, and sustainable synthetic routes to access structurally diverse halogenated quinolines remains a key research focus.

Future efforts are geared towards methods that offer high atom economy, regioselectivity, and functional group tolerance under mild reaction conditions. rsc.org Key emerging strategies include:

C-H Bond Activation/Functionalization: Direct C-H halogenation is a powerful tool for introducing halogen atoms without the need for pre-functionalized substrates. rsc.org Recent advancements have established metal-free protocols for the remote C5-H halogenation of 8-substituted quinoline derivatives using inexpensive and atom-economical reagents like trihaloisocyanuric acid. rsc.orgrsc.org These methods proceed at room temperature and offer excellent regioselectivity and broad substrate scope. rsc.orgrsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to construct complex molecules. rsc.org The use of MCRs, such as the Povarov, Gewald, and Ugi reactions, for the synthesis of diverse quinoline scaffolds is a rapidly growing area. rsc.org These reactions are not only atom-economical but also allow for the facile introduction of structural diversity. rsc.org

Photocatalysis and Electrochemistry: Visible-light-driven photocatalysis and electrochemical methods are emerging as green and sustainable alternatives to traditional synthetic methods. mdpi.comresearchgate.net These techniques can facilitate challenging transformations, such as oxidative annulation and cyclization reactions, under mild conditions. mdpi.com For instance, a biphasic anodic oxidation method has been developed for aromatic halogenation using aqueous metal salts as the halogen source. researchgate.net

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including enhanced safety, scalability, and precise control over reaction parameters. The application of flow chemistry to the synthesis of halogenated quinolines is expected to grow, enabling more efficient and reproducible production.

| Synthetic Strategy | Key Features | Example Reaction | Reference |

| Metal-Free C-H Halogenation | High regioselectivity, mild conditions, atom-economical | C5-halogenation of 8-substituted quinolines with trihaloisocyanuric acid | rsc.orgrsc.org |

| Multicomponent Reactions | High atom economy, structural diversity, single-step synthesis | Povarov, Gewald, and Ugi reactions for quinoline scaffold synthesis | rsc.org |

| Oxidative Annulation | Use of catalysts, oxidants, and solvents to enhance reactivity | Cobalt-catalyzed cyclization of acetophenone (B1666503) and aniline (B41778) | mdpi.com |

| Photocatalysis | Use of visible light, mild conditions, green chemistry | Photo-induced oxidative cyclization for quinoline synthesis | mdpi.com |

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of halogenated quinolines is well-documented, future research will increasingly focus on exploring unconventional reactivity patterns to unlock new synthetic possibilities.

Halogen Atom as a Directing Group: Beyond their role as leaving groups in nucleophilic substitution reactions, halogen atoms can act as directing groups, influencing the regioselectivity of subsequent functionalization reactions at other positions on the quinoline ring.

Activation of Alkynes: Unconventional alkyne activations by transition metals like Ruthenium and Osmium are being explored to generate novel quinolizinium (B1208727) complexes. rsc.org This opens up new avenues for the synthesis of complex polycyclic aromatic systems containing the quinoline motif.

Radical Reactions: The use of visible-light photocatalysis can generate phosphinoyl and carbamoyl (B1232498) radicals that react with heteroarenium derivatives, including quinolines, to form C2 or C4 functionalized products with high regioselectivity. acs.org This transition-metal-free approach provides a mild pathway to novel quinoline derivatives. acs.org